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molecular formula C8H4Cl3F3 B8442341 4-Chloro-1-(dichloromethyl)-2-(trifluoromethyl)benzene

4-Chloro-1-(dichloromethyl)-2-(trifluoromethyl)benzene

Cat. No. B8442341
M. Wt: 263.5 g/mol
InChI Key: MPCJKNGWWMIIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05600036

Procedure details

A 1000-ml autoclave which is equipped with a mechanical stirrer and made of stainless steel (SUS-316) was charged with 263.6 g (1.0 mol) of the isomeric mixture (the product of the first step) containing 0.72 mol of 2-trifluoromethyl-4-chlorobenzalchloride as a main component, 84 g (2.1 mol) of sodium hydroxide and 420 g of water. Then, 5.3 g (2.0 wt %) of a metal-carried catalyst (5%-Pd/carbon) was added to the autoclave. The atmosphere of the autoclave was replaced by hydrogen, and the autoclave was put into oil bath to increase the temperature to 30° C. At the same time, stir was started while the hydrogen pressure was maintained at 5 kg/cm2. This started absorption of hydrogen. After the lapse of 4 hr, stir was stopped, and the reaction liquid was allowed to cool down. By analysis, conversion of 2-trifluoromethyl-4-chlorobenzalchloride (purity: 72.1%) was 99.9%. Then, the catalyst and the salt were removed by vacuum filtration. The resultant solution was put into a 1000-ml separating funnel, and then the aqueous phase was removed. The organic phase was washed with 500 ml of water and dried with magnesium sulfate. Then, magnesium sulfate was removed by vacuum filtration. As the result, 171.6 g of 2-methyl-5-chlorobenzotrifluoride (purity: 63.8%) was obtained. The yield of this product was 79.0%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
isomeric mixture
Quantity
263.6 g
Type
reactant
Reaction Step Two
Quantity
0.72 mol
Type
reactant
Reaction Step Three
Quantity
84 g
Type
reactant
Reaction Step Three
Name
Quantity
420 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:4]=1[CH:5](Cl)Cl.[OH-].[Na+].[H][H]>[Pd].[C].O>[CH3:5][C:4]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:3]=1[C:2]([F:13])([F:1])[F:14] |f:1.2,4.5|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
isomeric mixture
Quantity
263.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.72 mol
Type
reactant
Smiles
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
420 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
Step Seven
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
At the same time, stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000-ml autoclave which is equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the autoclave was put into oil bath
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 5 kg/cm2
CUSTOM
Type
CUSTOM
Details
This started absorption of hydrogen
STIRRING
Type
STIRRING
Details
After the lapse of 4 hr, stir
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CUSTOM
Type
CUSTOM
Details
Then, the catalyst and the salt were removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
separating funnel
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed
WASH
Type
WASH
Details
The organic phase was washed with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, magnesium sulfate was removed by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 171.6 g
YIELD: CALCULATEDPERCENTYIELD 122.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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